molecular formula C13H13NO B1613575 3-(Naphthalen-2-yloxy)azetidine CAS No. 784123-27-9

3-(Naphthalen-2-yloxy)azetidine

Cat. No.: B1613575
CAS No.: 784123-27-9
M. Wt: 199.25 g/mol
InChI Key: ZQXUEIDHHHQAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Naphthalen-2-yloxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring bonded to a naphthyl group via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-2-yloxy)azetidine typically involves the reaction of 2-naphthol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate 2-naphthol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(Naphthalen-2-yloxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidine ring to a more saturated amine structure.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: this compound stands out due to its unique naphthyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to other azetidine derivatives .

Properties

IUPAC Name

3-naphthalen-2-yloxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXUEIDHHHQAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625712
Record name 3-[(Naphthalen-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784123-27-9
Record name 3-[(Naphthalen-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Naphthalen-2-yloxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(Naphthalen-2-yloxy)azetidine
Reactant of Route 3
Reactant of Route 3
3-(Naphthalen-2-yloxy)azetidine
Reactant of Route 4
Reactant of Route 4
3-(Naphthalen-2-yloxy)azetidine
Reactant of Route 5
Reactant of Route 5
3-(Naphthalen-2-yloxy)azetidine
Reactant of Route 6
Reactant of Route 6
3-(Naphthalen-2-yloxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.